Cas no 270920-41-7 ((1H-Pyrazol-3-yl)methanol hydrochloride)
(1H-Pyrazol-3-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1H-Pyrazol-3-yl)methanol hydrochloride
- 1H-pyrazol-5-ylmethanol,hydrochloride
- 1H-PYRAZOLE-3-METHANOL HYDROCHLORIDE
- 3-HYDROXYMETHYLPYRAZOLE HCL
- AK102570
- ANW-62007
- CTK8B9096
- KB-00323
- SureCN1336055
- (1H-Pyrazol-3-yl)-methanol hydrochloride
- 270920-41-7
- EN300-211489
- (1H-PYRAZOL-3-YL)METHANOL HCL
- 1H-PYRAZOL-3-YLMETHANOL HYDROCHLORIDE
- SCHEMBL1336055
- AMY29121
- (1H-Pyrazol-3-yl)methanolhydrochloride
- CS-0270885
- 1H-pyrazol-5-ylmethanol;hydrochloride
- AKOS015947866
- AS-49893
- DB-353201
- DTXSID40681074
- MFCD19381456
- O10009
- 2H-pyrazol-3-ylmethanol HCl
- 2H-pyrazol-3-ylmethanol hydrochloride
- (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1)
- 3-(Hydroxymethyl)pyrazole hydrochloride
- VKA92041
-
- MDL: MFCD19381456
- Inchi: 1S/C4H6N2O.ClH/c7-3-4-1-2-5-6-4;/h1-2,7H,3H2,(H,5,6);1H
- InChI Key: ZCOFBLSFEWZGMR-UHFFFAOYSA-N
- SMILES: Cl.OCC1=CC=NN1
Computed Properties
- Exact Mass: 134.0246905g/mol
- Monoisotopic Mass: 134.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- Melting Point: 117-118 ºC
(1H-Pyrazol-3-yl)methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005601-5g |
(1H-Pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 5g |
$421.20 | 2023-09-02 | |
| Alichem | A049005601-10g |
(1H-Pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 10g |
$676.00 | 2023-09-02 | |
| Alichem | A049005601-25g |
(1H-Pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 25g |
$1260.00 | 2023-09-02 | |
| Chemenu | CM188245-5g |
(1H-pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 5g |
$365 | 2021-08-05 | |
| Chemenu | CM188245-10g |
(1H-pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 10g |
$608 | 2021-08-05 | |
| Chemenu | CM188245-25g |
(1H-pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 25g |
$1122 | 2021-08-05 | |
| TRC | P840958-10mg |
(1H-Pyrazol-3-yl)methanol Hydrochloride |
270920-41-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P840958-50mg |
(1H-Pyrazol-3-yl)methanol Hydrochloride |
270920-41-7 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | P840958-100mg |
(1H-Pyrazol-3-yl)methanol Hydrochloride |
270920-41-7 | 100mg |
$ 115.00 | 2022-06-02 | ||
| Chemenu | CM188245-1g |
(1H-pyrazol-3-yl)methanol hydrochloride |
270920-41-7 | 95% | 1g |
$196 | 2024-07-28 |
(1H-Pyrazol-3-yl)methanol hydrochloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (1H-Pyrazol-3-yl)methanol hydrochloride
(1H-Pyrazol-3-yl)methanol hydrochloride: A Comprehensive Overview
(1H-Pyrazol-3-yl)methanol hydrochloride, also known by its CAS number 270920-41-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of (1H-pyrazol-3-yl)methanol, which belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, making them versatile in their applications across various scientific domains.
The synthesis of (1H-Pyrazol-3-yl)methanol hydrochloride typically involves the reaction of pyrazole derivatives with appropriate alcohols under acidic conditions, followed by protonation to form the hydrochloride salt. This process ensures the stability and solubility of the compound, which are crucial for its application in pharmaceutical and biochemical research. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for large-scale studies.
One of the most promising areas of research involving (1H-Pyrazol-3-yl)methanol hydrochloride is its potential as a bioactive molecule. Studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory properties, which could be harnessed in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential utility in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its pharmacological applications, (1H-Pyrazol-3-yl)methanol hydrochloride has also been explored for its role in catalytic processes. Researchers have found that this compound can act as a mild and reusable catalyst in organic reactions, particularly in the synthesis of complex molecules. Its ability to facilitate enantioselective reactions has made it a valuable tool in asymmetric synthesis, a field that is critical for the production of chiral pharmaceuticals.
The structural versatility of (1H-Pyrazol-3-yl)methanol hydrochloride also lends itself to applications in materials science. Recent studies have investigated its use as a building block for constructing advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials hold great promise for applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable properties.
From an environmental perspective, the biodegradability and eco-friendly nature of (1H-Pyrazol-3-yl)methanol hydrochloride have been extensively studied. Research indicates that this compound undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This makes it an attractive option for industries seeking sustainable chemical solutions.
In conclusion, (1H-Pyrazol-3-yl)methanol hydrochloride (CAS No. 270920-41-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in shaping future innovations across multiple fields.
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